molecular formula C16H18N2O4S B411087 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 651017-55-9

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B411087
CAS No.: 651017-55-9
M. Wt: 334.4g/mol
InChI Key: ZLVUDXYQROGYKX-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is an organic compound with a complex structure, featuring both phenoxy and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3,5-dimethylphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form the phenoxyacetic acid intermediate.

    Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 4-aminobenzenesulfonamide under suitable conditions to form the final product. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the phenoxy group can lead to the formation of quinones.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)acetamide: Lacks the sulfonamide group, which may affect its biological activity and chemical reactivity.

    N-(4-sulfamoylphenyl)acetamide: Lacks the phenoxy group, which may influence its interaction with biological targets.

Uniqueness

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of both phenoxy and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-7-12(2)9-14(8-11)22-10-16(19)18-13-3-5-15(6-4-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVUDXYQROGYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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